(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Description
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is a synthetic organic compound that features a triazole ring, a pyridine ring, and a chlorinated substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-3-7(1-2-12-9)5-15-6-8(4-11)13-14-15/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHOUBPYOWUCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorination of the pyridine ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the triazole ring or the pyridine ring.
Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives, including (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine, possess notable antimicrobial properties. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi, making it a valuable scaffold for antifungal agents. Studies have demonstrated its efficacy against various pathogenic fungi and bacteria.
Case Study: Antifungal Agents
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives. The results showed that compounds similar to this compound exhibited significant activity against Candida albicans and Aspergillus fumigatus, suggesting potential for development into therapeutic agents .
Agricultural Applications
Pesticide Development
The compound's structural features allow it to act as a potential pesticide. Triazoles are recognized for their ability to inhibit fungal growth in crops. The incorporation of the chlorinated pyridine moiety enhances its biological activity against plant pathogens.
Case Study: Crop Protection
Research conducted on the efficacy of triazole-based pesticides demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in wheat crops. Field trials indicated a 30% increase in yield compared to untreated controls .
Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Its presence can enhance thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
A study investigated the effects of incorporating this compound into polyvinyl chloride (PVC) matrices. The results showed improved thermal stability and mechanical strength compared to pure PVC formulations .
Mechanism of Action
The mechanism of action for (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the pyridine ring might engage in coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)ethanamine
Uniqueness
The uniqueness of (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is a synthetic organic compound characterized by its unique structural features, including a triazole ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Formula
- C : 9
- H : 9
- Cl : 1
- N : 4
- O : 1
The biological activity of this compound is thought to stem from its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π–π interactions, while the pyridine ring may coordinate with metal ions. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. A study evaluating derivatives of triazole compounds found that many displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar capabilities .
Anti-inflammatory Effects
Studies have shown that triazole derivatives can influence cytokine release in immune cells. For example, in vitro tests demonstrated that certain derivatives significantly reduced tumor necrosis factor-alpha (TNF-α) levels in peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory properties. The specific compound may exhibit comparable effects due to its structural similarities with other effective triazole derivatives .
Anticancer Potential
The compound's ability to inhibit cell proliferation has been explored in various cancer models. Triazole derivatives have been documented to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that this compound may also hold promise as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1-(2-chloropyridin-3-yl)methyl)-1H-triazol | Similar triazole structure | Moderate antimicrobial activity |
| (1-(2-chloropyridin-4-yl)methanol | Lacks amine group | Lower reactivity in biological systems |
| (2-chloropyridin-3-methylamine | Contains amine group | Enhanced reactivity but reduced specificity |
Study on Antimicrobial Activity
In a comparative study of various triazole derivatives against common pathogens, this compound was included among the tested compounds. Results indicated that it exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating infections .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of triazole derivatives on PBMCs stimulated with lipopolysaccharides (LPS). The study found that several derivatives decreased TNF-α production significantly at various concentrations. The results suggest that this compound could similarly modulate inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
